1-[3-(4-chlorophenoxy)propyl]-1H-1,3-benzodiazole
Description
Properties
IUPAC Name |
1-[3-(4-chlorophenoxy)propyl]benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O/c17-13-6-8-14(9-7-13)20-11-3-10-19-12-18-15-4-1-2-5-16(15)19/h1-2,4-9,12H,3,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXJFJWDQMPSRJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CCCOC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(4-chlorophenoxy)propyl]-1H-1,3-benzodiazole typically involves the reaction of 4-chlorophenol with 3-chloropropylamine to form 3-(4-chlorophenoxy)propylamine. This intermediate is then reacted with 1H-benzo[d]imidazole under appropriate conditions to yield the final product . The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
1-[3-(4-chlorophenoxy)propyl]-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in ethanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antibacterial and antifungal agent.
Medicine: Investigated for its potential therapeutic effects, including anticancer and anti-inflammatory properties.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of 1-[3-(4-chlorophenoxy)propyl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzimidazole and Benzotriazole Derivatives
Compounds sharing the benzimidazole/benzotriazole core with variable substituents on the propyl chain demonstrate distinct physicochemical and biological profiles:
Key Observations :
- Synthetic Efficiency : Yields for benzotriazole derivatives (e.g., 79.5% for compound 3a ) suggest that alkylation reactions of heterocycles with propyl halides are generally efficient, though conditions (e.g., solvent, catalyst) may vary.
Triazole-Based Agrochemicals with Chlorophenoxy Moieties
Chlorophenoxy-substituted triazoles are widely used as fungicides and pesticides, offering a functional comparison:
Key Observations :
- Structural vs. Functional Similarity: While the target compound lacks a triazole ring, its 4-chlorophenoxy group mirrors triadimefon’s substituent, suggesting possible overlap in pesticidal applications .
- Mechanistic Divergence : Benzimidazoles typically target β-tubulin (e.g., thiabendazole ), whereas triazoles inhibit cytochrome P450 enzymes. This highlights the importance of core structure in determining biological targets.
Research Findings and Data Gaps
- Antifungal Potential: Compounds like N-[3-(benzotriazol-1-yl)propyl] derivatives exhibit moderate antifungal activity against Candida spp. (MIC: 8–32 µg/mL) , but analogous data for the target compound are absent in the provided evidence.
- Thermal Stability : The melting point of the target compound is unreported, though benzimidazole derivatives generally exhibit higher thermal stability (e.g., 167–169°C for compound 3a ) compared to triazoles.
Biological Activity
1-[3-(4-chlorophenoxy)propyl]-1H-1,3-benzodiazole is a synthetic compound belonging to the benzodiazole family, known for its diverse biological activities. Its unique structure, characterized by a benzodiazole ring and a propyl chain substituted with a 4-chlorophenoxy group, enhances its lipophilicity and biological activity, making it a candidate for various therapeutic applications.
Chemical Structure
The chemical formula of this compound is , with a molecular weight of approximately 274.75 g/mol. The structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It may modulate the activity of specific enzymes or receptors, leading to diverse pharmacological effects. Key mechanisms include:
- Antimicrobial Activity : The compound exhibits significant antimicrobial properties, making it a potential lead for developing new antifungal and antibacterial agents.
- Antiprotozoal Effects : Preliminary studies indicate its efficacy against protozoan pathogens such as those causing malaria and leishmaniasis.
- Cardiovascular Effects : Research has shown that it can lower blood pressure and improve cardiac function in preliminary studies, suggesting potential applications in cardiovascular therapies.
Biological Activity Data
The following table summarizes the biological activities reported for this compound:
| Activity Type | Target Organism/Condition | Effect Observed | Reference |
|---|---|---|---|
| Antimicrobial | Various bacteria and fungi | Inhibitory effects on growth | |
| Antifungal | Fungal strains | Significant reduction in fungal viability | |
| Antiprotozoal | Protozoan cultures | Inhibition of lifecycle and growth | |
| Cardiovascular | Animal models | Lowered blood pressure and improved function |
Case Studies
Several studies have investigated the biological activity of this compound:
- Study on Antimicrobial Properties : In vitro assays demonstrated that the compound effectively inhibited the growth of Gram-positive and Gram-negative bacteria. For instance, it showed a minimum inhibitory concentration (MIC) comparable to standard antibiotics .
- Evaluation of Antiprotozoal Activity : The compound was tested against Plasmodium species in vitro, showing promising results in inhibiting parasite proliferation. This suggests potential as an antimalarial agent.
- Cardiovascular Studies : In animal models, administration of the compound resulted in significant reductions in systolic blood pressure and improvements in cardiac output, indicating its potential use in treating hypertension.
Q & A
Basic: What are the key synthetic strategies for preparing 1-[3-(4-chlorophenoxy)propyl]-1H-1,3-benzodiazole?
A common approach involves N-alkylation of the benzodiazole core with a 3-(4-chlorophenoxy)propyl halide precursor. For example, refluxing benzodiazole derivatives with alkylating agents (e.g., bromopropane intermediates) in polar aprotic solvents (e.g., DMF or ethanol) under basic conditions (e.g., K₂CO₃) can yield the target compound. Structural confirmation via X-ray crystallography is critical, as demonstrated for analogous chlorophenyl-substituted heterocycles . Optimization of reaction time and stoichiometry is essential to minimize byproducts like over-alkylated species .
Basic: How is the structural integrity of this compound validated post-synthesis?
Multi-technique characterization is recommended:
- X-ray crystallography resolves bond lengths/angles and confirms the chlorophenoxy-propyl substitution pattern .
- NMR spectroscopy (¹H/¹³C) identifies proton environments, such as the deshielded benzodiazole protons (δ 7.5–8.5 ppm) and the propyl linker’s methylene groups (δ 3.5–4.5 ppm) .
- Mass spectrometry validates molecular weight (e.g., ESI-MS for [M+H]⁺ ion) .
- HPLC assesses purity (>95% for biological assays) .
Advanced: How can computational methods aid in understanding this compound’s reactivity?
Density Functional Theory (DFT) predicts electronic properties (e.g., HOMO-LUMO gaps) influencing nucleophilic/electrophilic sites. For example:
- The electron-withdrawing 4-chlorophenoxy group may reduce electron density at the benzodiazole N1 position, affecting alkylation efficiency .
- Molecular docking can model interactions with biological targets (e.g., enzymes like H⁺/K⁺ ATPase, analogous to esomeprazole’s mechanism) . Pair these insights with experimental SAR studies to prioritize derivatives .
Advanced: What contradictions exist in reported biological activities of benzodiazole derivatives?
Some studies report antifungal activity linked to the chlorophenyl moiety’s hydrophobicity, while others emphasize the alkyl chain length (e.g., propyl vs. pentyl) as critical for membrane penetration . To resolve discrepancies:
- Perform comparative bioassays under standardized conditions (e.g., MIC against Candida albicans).
- Use logP calculations to correlate substituent hydrophobicity with activity .
- Consider synergistic effects of the benzodiazole core’s hydrogen-bonding capacity .
Basic: What analytical challenges arise in quantifying this compound in biological matrices?
Matrix interference (e.g., plasma proteins) complicates detection. Solutions include:
- Sample pre-treatment : Protein precipitation with acetonitrile or solid-phase extraction .
- HPLC-MS/MS with a C18 column and gradient elution (water/acetonitrile + 0.1% formic acid) for sensitivity .
- Validate methods per ICH guidelines (linearity: R² >0.99; LOQ <10 ng/mL) .
Advanced: How can the compound’s stability under physiological conditions be evaluated?
Design pH-dependent stability studies :
- Incubate the compound in buffers (pH 1.2–7.4) at 37°C, sampling at intervals (0–24 hrs).
- Monitor degradation via HPLC and identify products (e.g., hydrolysis of the propyl ether linkage) .
- Use Arrhenius kinetics to predict shelf-life in storage .
Basic: What are the safety considerations for handling this compound?
- Toxicity screening : Prioritize in vitro assays (e.g., Ames test for mutagenicity) before in vivo studies.
- Environmental hazard : The chlorophenyl group may persist in ecosystems; assess biodegradability via OECD 301 guidelines .
Advanced: How can structural modifications enhance selectivity for a target enzyme?
- Introduce bulky substituents (e.g., tert-butyl) at the benzodiazole C2 position to exploit steric complementarity in enzyme active sites .
- Replace the propyl linker with PEG-based spacers to improve solubility and reduce off-target binding .
- Validate modifications using crystallographic data (e.g., co-crystal structures with the target) .
Advanced: What mechanistic insights explain the compound’s anti-inflammatory activity?
The benzodiazole core may inhibit COX-2 or NF-κB pathways . Experimental approaches:
- Western blotting to measure COX-2 protein levels in LPS-stimulated macrophages .
- ELISA for pro-inflammatory cytokines (IL-6, TNF-α) .
- Compare with known inhibitors (e.g., celecoxib) to assess potency .
Basic: How is the compound’s solubility optimized for in vivo studies?
- Use co-solvents (e.g., DMSO:PEG 400, 1:9) or formulate as nanoparticles (e.g., PLGA encapsulation) .
- Salt formation (e.g., hydrochloride) can enhance aqueous solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
